molecular formula C14H18N4O2S B7071705 N-[5-(cyclohexylmethyl)-1,3,4-thiadiazol-2-yl]-2-(1,2-oxazol-3-yl)acetamide

N-[5-(cyclohexylmethyl)-1,3,4-thiadiazol-2-yl]-2-(1,2-oxazol-3-yl)acetamide

Cat. No.: B7071705
M. Wt: 306.39 g/mol
InChI Key: ZFDMYGFXWGNOFY-UHFFFAOYSA-N
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Description

N-[5-(cyclohexylmethyl)-1,3,4-thiadiazol-2-yl]-2-(1,2-oxazol-3-yl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Properties

IUPAC Name

N-[5-(cyclohexylmethyl)-1,3,4-thiadiazol-2-yl]-2-(1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c19-12(9-11-6-7-20-18-11)15-14-17-16-13(21-14)8-10-4-2-1-3-5-10/h6-7,10H,1-5,8-9H2,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDMYGFXWGNOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2=NN=C(S2)NC(=O)CC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(cyclohexylmethyl)-1,3,4-thiadiazol-2-yl]-2-(1,2-oxazol-3-yl)acetamide typically involves the reaction of cyclohexylmethylamine with thiocarbohydrazide to form the thiadiazole ring. This intermediate is then reacted with 3-oxazoline-2-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(cyclohexylmethyl)-1,3,4-thiadiazol-2-yl]-2-(1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(cyclohexylmethyl)-1,3,4-thiadiazol-2-yl]-2-(1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(cyclohexylmethyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide
  • N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide
  • 4-methyl-N-(5-propoxy-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Uniqueness

N-[5-(cyclohexylmethyl)-1,3,4-thiadiazol-2-yl]-2-(1,2-oxazol-3-yl)acetamide is unique due to its specific combination of the thiadiazole and oxazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

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